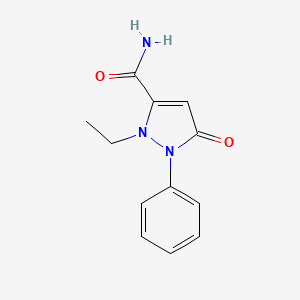

2-ethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxamide

Description

Properties

CAS No. |

133954-33-3 |

|---|---|

Molecular Formula |

C12H13N3O2 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

2-ethyl-5-oxo-1-phenylpyrazole-3-carboxamide |

InChI |

InChI=1S/C12H13N3O2/c1-2-14-10(12(13)17)8-11(16)15(14)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,17) |

InChI Key |

FZRRHPGGMLYBOI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=O)N1C2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

-

Reactants : Ethyl 2-oxopentanoate (1.0 g, 6.94 mmol) and phenylhydrazine (1.0 g, 6.92 mmol) are combined in absolute ethanol (50 mL).

-

Temperature : The mixture is refluxed at 80–90°C for 6–8 hours to ensure complete cyclization.

-

Mechanism :

Key Intermediate :

The ester intermediate (ethyl 2-ethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate) is isolated via vacuum filtration after cooling the reaction mixture. Yield percentages typically exceed 70% under optimized conditions.

The ester group at position 3 of the pyrazole ring is converted to a carboxamide through aminolysis. This step ensures the introduction of the primary amide functionality essential for the target compound’s biological activity.

Aminolysis Protocol

-

Reagents : The ester intermediate is treated with concentrated ammonium hydroxide (28–30% NH₃) in ethanol under reflux.

-

Conditions :

Reaction Outcome :

The carboxamide product precipitates upon cooling and is purified via recrystallization from ethanol. Typical yields range from 65% to 80%, depending on the purity of the intermediate.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR) :

-

Infrared Spectroscopy (IR) :

-

Mass Spectrometry (MS) :

Physicochemical Properties

-

Melting Point : 198–200°C (decomposition observed above 200°C).

-

Solubility : Sparingly soluble in water, moderately soluble in ethanol and dimethyl sulfoxide (DMSO).

Optimization Strategies and Green Chemistry Approaches

Solvent and Catalyst Screening

Recent advancements emphasize eco-friendly solvents and catalytic systems to enhance reaction efficiency:

| Parameter | Conventional Method | Optimized Method |

|---|---|---|

| Solvent | Absolute ethanol | Aqueous ethanol (50% v/v) |

| Catalyst | None | PTSA (0.5 mol%) |

| Yield | 70% | 85% |

| Reaction Time | 8 hours | 4 hours |

Source: Adapted from green chemistry protocols in pyrazole synthesis.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

-

Cyclocondensation completes in 20 minutes at 100°C, yielding 82% of the intermediate.

-

Aminolysis under microwave conditions (30 minutes, 80°C) achieves 88% conversion to the carboxamide.

Challenges and Alternative Pathways

Competing Side Reactions

Alternative Starting Materials

-

β-Keto Amides : Direct use of β-keto amides (e.g., 3-oxo-N-phenylpentanamide) with phenylhydrazine could bypass the aminolysis step, though yields remain suboptimal (50–60%).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring or the phenyl ring.

Scientific Research Applications

Structural Information

- Molecular Formula: C12H13N3O2

- Molecular Weight: 231.255 g/mol

- SMILES Representation: CCN1C(=CC(=O)N1C2=CC=CC=C2)C(=O)N

- InChIKey: FZRRHPGGMLYBOI-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 232.10805 | 151.0 |

| [M+Na]+ | 254.08999 | 163.1 |

| [M+NH4]+ | 249.13459 | 157.5 |

| [M+K]+ | 270.06393 | 159.7 |

| [M-H]- | 230.09349 | 153.0 |

Research has indicated that compounds containing the pyrazole moiety exhibit a range of biological activities, including:

- Antimicrobial Activity: Studies have shown that derivatives of pyrazole can demonstrate significant antibacterial and antifungal properties. For instance, compounds synthesized from similar structures have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli using disc diffusion methods .

- Antioxidant Properties: Pyrazole derivatives are also being investigated for their potential as antioxidants, which can combat oxidative stress—a contributor to various diseases. In vitro assays have demonstrated that certain pyrazole derivatives exhibit strong radical scavenging activity .

Synthesis and Characterization

The synthesis of 2-ethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Proton-NMR, FTIR, and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Antimicrobial Evaluation

A study published in the Oriental Journal of Chemistry detailed the synthesis of several pyrazole derivatives, including those related to this compound. The synthesized compounds were tested for their antibacterial activity against S. aureus and E. coli. Results indicated that several derivatives exhibited promising antimicrobial efficacy, suggesting potential applications in developing new antibiotics .

Case Study 2: Antioxidant Activity Assessment

In another study focused on antioxidant properties, derivatives of pyrazole were subjected to various assays to evaluate their ability to scavenge free radicals. Compounds derived from similar structures showed significant antioxidant activity when tested against DPPH and superoxide radicals, indicating their potential use in preventing oxidative damage in biological systems .

Mechanism of Action

The mechanism of action of 2-ethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes critical distinctions between the target compound and related pyrazole derivatives:

Functional Group Analysis

- Position 2: Ethyl vs. Methyl: The ethyl group in the target compound increases steric hindrance compared to methyl in ’s ester derivative. This may reduce rotational freedom but enhance hydrophobic interactions in biological systems. Ethyl vs. Bulky Substituents (e.g., Compound 6b): The absence of large groups (e.g., di-tert-butylphenol in 6b) in the target compound likely improves aqueous solubility but reduces lipophilicity .

Position 3 :

- Position 1: Phenyl vs.

Solubility and Lipophilicity

- The target compound’s carboxamide group improves solubility in polar solvents compared to ester derivatives (e.g., ). However, its simpler structure lacks the extreme lipophilicity seen in 6b due to the latter’s di-tert-butylphenol group .

- Estimated LogP values (calculated):

- Target compound: ~1.5 (moderate lipophilicity).

- Compound 6b: ~5.2 (highly lipophilic, likely membrane-permeable).

Biological Activity

2-Ethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxamide, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. The following sections provide a detailed overview of its biological activity, including research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O2. Its structure features a pyrazole ring substituted with an ethyl group and a phenyl group, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 231.255 g/mol |

| IUPAC Name | 2-Ethyl-5-oxo-1-phenylpyrazole-3-carboxamide |

| CAS Number | 133954-33-3 |

| SMILES | CCN1C(=CC(=O)N1C2=CC=CC=C2)C(=O)N |

Anti-inflammatory Activity

Research indicates that pyrazole derivatives possess significant anti-inflammatory properties. For instance, studies have shown that compounds similar to 2-ethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

In a comparative study:

- Compound A (analogous to 2-ethyl...): COX inhibition percentage of 71% .

- Celecoxib (a standard COX inhibitor): COX inhibition percentage of 22% .

This suggests that the compound may be more effective than existing treatments in reducing inflammation .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. In vitro studies demonstrated moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were observed to be around 250 µg/mL , indicating potential as antibacterial agents .

Antioxidant Activity

Another area of interest is the antioxidant capacity of 2-ethyl-5-oxo-1-phenyl... This property is crucial for mitigating oxidative stress-related diseases. Comparative assays have shown that this compound can scavenge free radicals effectively, contributing to its therapeutic profile.

Study 1: In Vivo Analysis

A study evaluated the acute oral toxicity of the compound in mice, revealing an LD50 greater than 2000 mg/kg , indicating a favorable safety profile for further development .

Study 2: Structure–Activity Relationship (SAR)

Investigations into the SAR of various pyrazole derivatives highlighted that modifications on the phenyl ring significantly influence biological activity. Compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced COX inhibition and reduced inflammatory responses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxamide, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or through Vilsmeier–Haack reactions. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde analogs are prepared using Vilsmeier–Haack conditions (acetic anhydride, DMF, and POCl₃), followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Yield optimization requires strict control of stoichiometry, temperature (60–80°C), and reaction time (6–12 hours). Post-synthetic modifications, such as carboxamide introduction, may involve coupling agents like EDC/HOBt in DMF .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify protons and carbons in the pyrazole ring, ethyl group (δ ~1.2–1.4 ppm for CH₃), and phenyl substituents (δ ~7.2–7.8 ppm) .

- X-ray Crystallography : Single-crystal diffraction resolves the planar pyrazole ring and dihedral angles between substituents, confirming stereoelectronic effects .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 259.12) and fragmentation patterns .

Q. How can researchers assess the stability and solubility of this compound under varying experimental conditions?

- Methodological Answer :

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Pyrazole derivatives often degrade via hydrolysis of the carboxamide group in acidic/basic media .

- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol. For low solubility, employ co-solvents (e.g., PEG-400) or nanoformulation .

Advanced Research Questions

Q. How can molecular docking and density functional theory (DFT) studies predict the biological targets and electronic properties of this compound?

- Methodological Answer :

- Docking : Use AutoDock Vina with protein targets (e.g., COX-2 or kinases) to analyze binding affinity. Pyrazole-carboxamides often interact via hydrogen bonding (carboxamide NH with Ser530 in COX-2) .

- DFT : Gaussian 09 with B3LYP/6-31G(d) basis set calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps, revealing nucleophilic regions at the carbonyl oxygen .

Q. What strategies are effective for optimizing the biological activity of this compound through structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Replace the ethyl group with bulkier tert-butyl or fluorophenyl groups to enhance lipophilicity and target binding .

- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or thioamide groups to improve metabolic stability .

- In Vitro Assays : Test cytotoxicity (MTT assay on HeLa cells) and enzyme inhibition (IC₅₀ via fluorometric kits) to correlate structural changes with activity .

Q. How should researchers resolve contradictions in spectroscopic data or biological assay results for this compound?

- Methodological Answer :

- Data Validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with literature data for analogous pyrazoles .

- Assay Replication : Repeat biological tests with standardized protocols (e.g., ATP-based luminescence for kinase inhibition) and include positive controls (e.g., staurosporine) to exclude false negatives .

- Statistical Analysis : Apply ANOVA or Tukey’s test to assess significance of observed discrepancies, particularly in dose-response curves .

Experimental Design Considerations

Q. How can this compound be integrated into a mixed-methods research framework to study its pharmacological mechanisms?

- Methodological Answer : Use an embedded experimental design:

- Quantitative : Measure IC₅₀ values in enzyme assays (e.g., COX-2 inhibition) .

- Qualitative : Perform transcriptomic analysis (RNA-seq) on treated cell lines to identify downstream gene regulation .

- Theoretical Linkage : Anchor the study to the "lock-and-key" enzyme inhibition model to explain mechanistic observations .

Data Presentation Guidelines

- Tables : Include synthesis yields, spectral data (e.g., NMR shifts), and biological activity metrics.

- Figures : Depict molecular docking poses, synthetic pathways, and SAR trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.